molecular formula C10H13ClO B14086934 Octahydro-1,4-methanopentalene-3-carbonyl chloride CAS No. 101055-82-7

Octahydro-1,4-methanopentalene-3-carbonyl chloride

Cat. No.: B14086934
CAS No.: 101055-82-7
M. Wt: 184.66 g/mol
InChI Key: SSMXNVUDRZXXDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Octahydro-1,4-methanopentalene-3-carbonyl chloride is a bicyclic organic compound characterized by a fused pentalene structure with methano-bridging and octahydro saturation. The carbonyl chloride group (-COCl) at position 3 introduces high reactivity, making it a key intermediate in synthesizing pharmaceuticals, agrochemicals, and specialty polymers.

Properties

CAS No.

101055-82-7

Molecular Formula

C10H13ClO

Molecular Weight

184.66 g/mol

IUPAC Name

tricyclo[4.3.0.03,7]nonane-5-carbonyl chloride

InChI

InChI=1S/C10H13ClO/c11-10(12)8-4-6-3-5-1-2-7(6)9(5)8/h5-9H,1-4H2

InChI Key

SSMXNVUDRZXXDR-UHFFFAOYSA-N

Canonical SMILES

C1CC2C3CC1C2C(C3)C(=O)Cl

Origin of Product

United States

Preparation Methods

Thionyl Chloride (SOCl₂) Method

Thionyl chloride remains the gold standard for carboxylic acid chlorination due to its high reactivity and gaseous byproduct (SO₂, HCl) elimination. In a typical procedure, the carboxylic acid (1.0 equiv) is refluxed with excess SOCl₂ (2–3 equiv) in anhydrous dichloromethane (DCM) or toluene under nitrogen. The reaction typically completes within 2–4 hours, yielding the acyl chloride in >85% purity after solvent evaporation. For sterically hindered substrates like octahydro-1,4-methanopentalene-3-carboxylic acid, catalytic dimethylformamide (DMF, 0.1 equiv) is often added to accelerate the reaction via in situ generation of the reactive imidazolide intermediate.

Example Protocol:

  • Dissolve octahydro-1,4-methanopentalene-3-carboxylic acid (5.0 g, 27.6 mmol) in anhydrous DCM (50 mL).
  • Add SOCl₂ (4.1 mL, 55.2 mmol) and DMF (0.1 mL) dropwise at 0°C.
  • Reflux at 40°C for 3 hours, then concentrate under reduced pressure.
  • Purify the crude product via short-path distillation (bp 120–125°C at 15 mmHg).

Oxalyl Chloride [(COCl)₂] Method

Oxalyl chloride offers a milder alternative, particularly for acid-sensitive substrates. The reaction proceeds via a mixed anhydride intermediate, with CO and CO₂ as byproducts. Stoichiometric amounts of oxalyl chloride (1.2–1.5 equiv) are sufficient for complete conversion within 1–2 hours at room temperature.

Key Advantages:

  • No acidic byproducts, reducing side reactions.
  • Compatible with substrates containing acid-labile protecting groups.

Coupling Reagent-Assisted Synthesis

For cases where the carboxylic acid precursor is unstable or difficult to isolate, in situ generation and chlorination using coupling reagents presents a viable alternative.

COMU-Mediated Activation

The COMU reagent (1-[(1-(cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylaminomorpholinomethylene)]methanaminium hexafluorophosphate) enables efficient coupling of carboxylic acids with amines under mild conditions. While primarily used for amide bond formation, COMU can facilitate acyl chloride synthesis when combined with chloride sources (e.g., HCl in dioxane).

Mechanistic Insight:

  • COMU activates the carboxylic acid as an imidazolium intermediate.
  • Nucleophilic attack by chloride ions yields the acyl chloride.

Optimized Conditions:

  • Carboxylic acid (1.0 equiv), COMU (1.1 equiv), DIPEA (1.1 equiv) in DMF.
  • Add HCl (gas or 4 M in dioxane) at 0°C.
  • Isolate product via precipitation with ice water.

Alternative Synthetic Routes

Cyclization Strategies

The methanopentalene core can be constructed via Diels-Alder cycloaddition or palladium-catalyzed coupling, followed by late-stage introduction of the carbonyl chloride group. For example, Jacobsen’s catalytic asymmetric Diels-Alder reaction between cyclopentadiene and α,β-unsaturated carbonyl derivatives generates the bicyclic framework with high enantiomeric excess. Subsequent oxidation and chlorination afford the target compound.

Halogen Exchange Reactions

Bromide or iodide precursors undergo nucleophilic displacement with chloride ions under phase-transfer conditions. For instance, treating octahydro-1,4-methanopentalene-3-carbonyl bromide with tetrabutylammonium chloride (TBACl) in acetonitrile at 60°C provides the chloride derivative in 70–75% yield.

Comparative Analysis of Methods

Method Reagents Time Yield Purity Scalability
Thionyl Chloride SOCl₂, DMF 3 h 85–90% >95% Excellent
Oxalyl Chloride (COCl)₂ 2 h 80–85% >90% Good
COMU/HCl COMU, HCl 30 min 75–80% 85–90% Moderate
Halogen Exchange TBACl 6 h 70–75% >80% Limited

Key Findings:

  • Thionyl Chloride offers the highest yield and scalability but requires careful handling of corrosive reagents.
  • COMU-Mediated synthesis is faster but yields slightly lower purity due to residual coupling reagents.
  • Halogen Exchange is less efficient but valuable for bromide/iodide precursors.

Chemical Reactions Analysis

Types of Reactions

Octahydro-1,4-methanopentalene-3-carbonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The carbonyl chloride group can be substituted with other nucleophiles such as amines, alcohols, or thiols to form corresponding amides, esters, or thioesters.

    Reduction Reactions: The carbonyl chloride group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The compound can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles (amines, alcohols, thiols), base (triethylamine), solvent (dichloromethane), temperature (0-25°C).

    Reduction Reactions: Reducing agent (LiAlH4), solvent (ether), temperature (0-25°C).

    Oxidation Reactions: Oxidizing agents (potassium permanganate, chromium trioxide), solvent (water, acetone), temperature (0-50°C).

Major Products Formed

    Substitution Reactions: Amides, esters, thioesters.

    Reduction Reactions: Alcohols.

    Oxidation Reactions: Carboxylic acids.

Scientific Research Applications

Octahydro-1,4-methanopentalene-3-carbonyl chloride (C10H13ClO) is a chemical compound with potential applications in pharmaceutical and chemical synthesis . This compound, also known by its Chemical Abstracts Service (CAS) registry number 101055-82-7, is a carbonyl chloride derivative of octahydro-1,4-methanopentalene .

Scientific Research Applications

While specific applications and case studies for this compound are not widely documented in the search results, the available information allows for the inference of potential uses in scientific research:

  • Synthesis of Calcium Channel Blockers: Substituted octahydropyrrolo[1,2-a]pyrazines, which incorporate structural elements similar to octahydro-1,4-methanopentalene, are known to act as calcium channel blockers . These compounds have therapeutic potential for treating pain, central nervous system disorders, and lower urinary tract disorders . Given its chemical structure, this compound could be a valuable intermediate in synthesizing novel calcium channel blockers .
  • Pharmaceutical Compositions: this compound can be used in pharmaceutical compositions for the treatment or prevention of conditions and disorders related to calcium channels . These compositions could be part of a therapeutic regimen for managing acute, chronic, neuropathic, or inflammatory pain, as well as disorders of the central nervous system such as stroke, epilepsy, depression, anxiety, schizophrenia, and neurodegenerative diseases .
  • Treatment of Various Disorders: This compound may be useful in treating disorders of the lower urinary tract, cardiovascular disorders, skin disorders, sleep disorders, cancer, diabetes, and infertility and sexual dysfunction .
  • Metallaphotocatalysis: this compound can potentially be used in metallaphotoredox multicomponent amination strategies, particularly in synthesizing carbon skeletons with trifluoromethyl groups via iridium metallaphotoredox catalysis .

Mechanism of Action

The mechanism of action of Octahydro-1,4-methanopentalene-3-carbonyl chloride depends on the specific reaction or application. In general, the compound acts as an electrophile due to the presence of the carbonyl chloride group, which can react with nucleophiles to form various derivatives. The molecular targets and pathways involved vary based on the specific application and the nature of the nucleophile.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table highlights key distinctions between Octahydro-1,4-methanopentalene-3-carbonyl chloride and structurally or functionally related compounds:

Property This compound 1,4-Dihydro-1,4-methanonaphthalene (CAS 4453-90-1) TEDDZ (CAS not provided)
Structure Bicyclic (pentalene + methano bridge), saturated Bicyclic (naphthalene analog), partially unsaturated Octahydro-diazocine with nitro/difluoroamine
Functional Groups Carbonyl chloride (-COCl) No reactive substituents Nitro (-NO₂) and difluoroamine (-NF₂) groups
Reactivity High (acyl chloride reactivity) Low (stable aromatic system) Extremely high (explosive precursor)
Applications Pharmaceutical intermediates, polymer synthesis Research chemical, potential ligand in catalysis Dual-use (munitions/energetic materials)
Regulatory Status Not listed in Wassenaar Arrangement No restrictions Controlled under Wassenaar Arrangement

Key Findings:

Functional Group Impact: The carbonyl chloride group in the target compound distinguishes it from TEDDZ (explosive precursor) and 1,4-dihydro-1,4-methanonaphthalene (inert aromatic system). This group enables nucleophilic acyl substitution, critical for synthesizing amides or esters .

Regulatory Differences: Unlike TEDDZ, which is controlled under the Wassenaar Arrangement due to its use in munitions, the target compound lacks dual-use restrictions, reflecting its non-explosive nature .

Synthetic Utility: While 1,4-dihydro-1,4-methanonaphthalene (MW 142.2) serves as a model for studying strained hydrocarbons, the target compound’s reactivity makes it more valuable in industrial synthesis .

Biological Activity

Octahydro-1,4-methanopentalene-3-carbonyl chloride is a chemical compound with the molecular formula C10H13ClOC_{10}H_{13}ClO. This compound has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. Understanding its biological activity can provide insights into its therapeutic applications and safety profile.

Pharmacological Applications

Research indicates that compounds with similar structures can be utilized in treating various conditions:

  • Pain Management : Compounds that modulate TRPV channels have been investigated for their effectiveness in treating acute and chronic pain conditions, including neuropathic pain and inflammatory pain .
  • Dermatological Conditions : Given the role of TRPV3 in skin physiology, this compound may have applications in treating skin disorders like dermatitis and pruritus .

Toxicity and Safety Profile

The safety profile of this compound is crucial for its potential therapeutic use. Current data suggest:

  • Toxicological Studies : Limited information is available regarding the toxicity of this compound. However, similar compounds often undergo rigorous testing to assess their safety in clinical settings .

Case Studies and Research Findings

While specific case studies on this compound are scarce, related compounds have been extensively studied. For instance:

  • Pain Relief Studies : Research on TRPV channel modulators has demonstrated significant efficacy in reducing pain responses in animal models .
  • Dermatitis Treatment : Clinical trials involving TRPV3 modulators have shown promise in alleviating symptoms of atopic dermatitis and other inflammatory skin conditions .

Comparative Analysis of Similar Compounds

Compound NameBiological ActivityTherapeutic Applications
This compoundPotential calcium channel modulationPain management, dermatological disorders
CamphorTRPV3 activationPain relief, anti-inflammatory
CapsaicinTRPV1 activationPain relief (topical)

Q & A

What are the key challenges in synthesizing Octahydro-1,4-methanopentalene-3-carbonyl chloride, and how can reaction conditions be optimized?

Level: Basic
Answer:
Synthesis of this compound requires careful control of steric and electronic factors due to its bicyclic framework and reactive carbonyl chloride group. A methodological approach involves:

  • Starting material : Begin with octahydro-1,4-methanopentalene-3-carboxylic acid.
  • Reagent selection : Use oxalyl chloride (or phosgene derivatives) in anhydrous dichloromethane, with catalytic DMF to activate the carboxylic acid .
  • Purification : Employ low-temperature recrystallization (e.g., using hexane/ethyl acetate) to minimize hydrolysis. Monitor purity via TLC (Rf ~0.26 in petroleum ether:ethyl acetate 2:1) and confirm by elemental analysis (e.g., C ±0.05% deviation from theoretical) .

Common pitfalls : Hydrolysis of the acyl chloride can occur; use inert atmosphere (N₂/Ar) and molecular sieves to exclude moisture.

How can researchers resolve contradictions in reported spectral data (e.g., NMR shifts) for this compound?

Level: Advanced
Answer:
Discrepancies in NMR data often arise from solvent effects, conformational flexibility, or impurities. A systematic resolution strategy includes:

  • Controlled experiments : Re-run NMR in standardized deuterated solvents (e.g., CDCl₃) at identical concentrations and temperatures .
  • Computational validation : Compare experimental 1^1H-NMR shifts with DFT-calculated chemical shifts (e.g., using Gaussian or ORCA).
  • Cross-validation : Use complementary techniques like IR (C=O stretch ~1800 cm⁻¹) and mass spectrometry (EI-MS for molecular ion confirmation) .

Example : In related morpholine-carbonyl compounds, multiplet splitting at δ 3.21–3.54 ppm correlates with morpholine protons, highlighting the need for precise solvent referencing .

What methodologies are recommended for studying the reactivity of the carbonyl chloride group in complex bicyclic systems?

Level: Advanced
Answer:
The acyl chloride’s reactivity can be probed through:

  • Nucleophilic substitution : React with amines (e.g., morpholine) or alcohols under Schotten-Baumann conditions. Monitor reaction progress via in-situ FTIR for C=O disappearance .
  • Kinetic studies : Use stopped-flow techniques to measure reaction rates with varying nucleophiles (e.g., comparing primary vs. secondary amines).
  • Steric mapping : Conduct X-ray crystallography (if crystals are obtainable) or molecular dynamics simulations to assess steric hindrance around the carbonyl group.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.